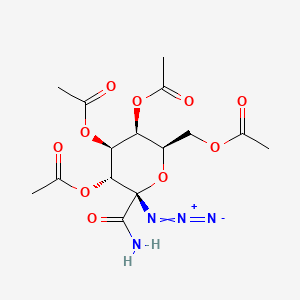

C-(2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-A-D-galactopyranosyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

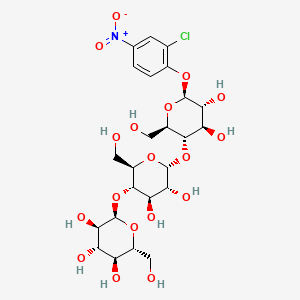

“C-(2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-A-D-galactopyranosyl)formamide” is a compound used in proteomics research . It is a derivative of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide .

Synthesis Analysis

The synthesis of this compound involves the use of single emulsion solvent evaporation and the nanoprecipitation method . The compound is also related to the synthesis of 1-Deoxy-D-galacto-heptulose .Molecular Structure Analysis

The glucopyranosyl ring appears in a regular (4)C(1) chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation .Chemical Reactions Analysis

This compound is used in click chemistry reactions . Click chemistry is a type of chemical reaction that is popular for its high yield of 1,4-disubstituted triazoles .Physical And Chemical Properties Analysis

The compound is in the form of crystals . It has an empirical formula of C15H18N4O9 and a molecular weight of 398.32 . The optical activity is [α]/D 39.0±2.0°, c = 1 in ethanol .Applications De Recherche Scientifique

Synthesis and Evaluation of Derivatives

The compound has been utilized as a precursor in the synthesis of various derivatives, including inhibitors of β-D-galactosidase from Escherichia coli. For instance, a study by Kiss and Somsák (1996) detailed the preparation of acetylated derivatives and their subsequent evaluation as inhibitors, highlighting the compound's utility in enzyme inhibition studies. The research demonstrated that modifications to the sugar ring, aglycon basicity, and hydrophobicity significantly influence inhibitory activity, suggesting the compound's role in developing potent enzyme inhibitors (Kiss & Somsák, 1996).

Chemical Transformations and Glycosylation Studies

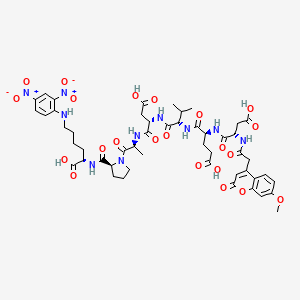

Further chemical transformations of the compound have been explored to synthesize anomeric α-amino acids and their incorporation into oligopeptides. Czifrák et al. (2011) discussed the use of peracetylated or perbenzoylated derivatives in reactions to produce N-acyl-1-cyano-D-glycopyranosylamines, which are pivotal in the synthesis of di- and tripeptides of anomeric α-amino acids. This study underscores the compound's versatility in glycosylation reactions and its potential in peptide synthesis (Czifrák et al., 2011).

Development of Novel Compounds

Additionally, the compound has been instrumental in the development of novel compounds with specific functionalities. For example, photoamidation reactions involving similar structures have led to the synthesis of unique carbohydrate derivatives with potential applications in medicinal chemistry and biochemical research. Studies such as those by Rosenthal and Ratcliffe (1976) provide insights into the photochemical addition of formamide to related substrates, yielding compounds with varied applications in the synthesis of bioactive molecules (Rosenthal & Ratcliffe, 1976).

Safety And Hazards

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24)/t10-,11+,12+,13-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQSHUZKGGRDHD-KDBYPZKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

c-(2,3,4,6-Tetra-o-acetyl-1-azido-1-deoxy-alpha-d-galactopyranosyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)

![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)